molecular formula C13H12O4 B11874501 Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate

Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate

Cat. No.: B11874501
M. Wt: 232.23 g/mol
InChI Key: CMNKNIBSVLOMMR-UHFFFAOYSA-N
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Description

Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate is a specialized chemical building block of significant interest in medicinal chemistry and pharmacology research. Its molecular architecture, incorporating an indeno-dioxole core, makes it a valuable intermediate for the synthesis of novel compounds. Researchers can utilize this reagent to develop and explore new chemical entities, particularly in the study of enzyme-substrate interactions. The presence of the ester functional group is a key feature, as esters are well-known substrates for carboxylesterase enzymes . These enzymes, such as hCE1 and hCE2, are crucial for the hydrolysis and metabolic activation of a wide range of prodrugs . Consequently, this methyl ester is a compelling candidate for investigations focused on prodrug design, metabolic pathways, and the mechanisms of drug activation and deactivation catalyzed by carboxylesterases . Its application extends to foundational research aimed at understanding the factors that influence drug disposition, including potential drug-drug interactions and variability in therapeutic response.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 7-methyl-5H-cyclopenta[f][1,3]benzodioxole-6-carboxylate

InChI

InChI=1S/C13H12O4/c1-7-9-5-12-11(16-6-17-12)4-8(9)3-10(7)13(14)15-2/h4-5H,3,6H2,1-2H3

InChI Key

CMNKNIBSVLOMMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2=CC3=C(C=C12)OCO3)C(=O)OC

Origin of Product

United States

Preparation Methods

Gram-Scale Synthesis via Iodocyclization

A scalable route involves treating 1,5-enyne 1 (5.0 mmol) with K₂CO₃ (10 mmol) and I₂ (10 mmol) in ethanol at room temperature for 1 hour. The iodine atom acts as both an electrophile and a directing group, facilitating a 5-exo-dig cyclization to form the indeno-dioxole core. Subsequent hydrolysis with LiOH (5 mmol) in tetrahydrofuran (THF) eliminates residual iodine, yielding the intermediate carboxylate. Methylation via Fischer esterification with methanol and catalytic H₂SO₄ introduces the ester moiety, affording the target compound in 80% yield after silica gel chromatography.

Key Reaction Parameters

ParameterValue
Temperature25°C (cyclization)
SolventEthanol/THF
CatalystsK₂CO₃, I₂, LiOH
Yield80%

This method’s efficiency stems from its atom economy and tolerance for diverse substituents, though regioselectivity depends on the enyne’s electronic profile.

Esterification of Indeno-Dioxole Carboxylic Acids

Direct esterification of preformed indeno-dioxole carboxylic acids offers a modular route to the target compound. This two-step strategy isolates the carboxylic acid intermediate, enabling precise control over esterification conditions.

Carboxylic Acid Synthesis and Methylation

Hydrolysis of the nitrile group in intermediates such as (E)-5-(4-(tert-butyl)benzylidene)-7-ethoxy-5H-indeno[5,6-d]dioxole-6-carbonitrile (3k ) under acidic conditions generates the corresponding carboxylic acid. Treatment with thionyl chloride (SOCl₂) converts the acid to its acyl chloride, which reacts with methanol to yield the methyl ester. This method achieves 75–85% yields but requires stringent anhydrous conditions to prevent hydrolysis.

Optimization Insights

  • SOCl₂ Stoichiometry : A 2:1 molar ratio of SOCl₂ to acid minimizes side reactions.

  • Methanol Purity : Anhydrous methanol (>99.8%) ensures quantitative esterification.

Protodeiodination and Functional Group Interconversion

Protodeiodination of iodinated intermediates provides a pathway to install the methyl group at position 7. This method exploits the lability of C–I bonds under reductive conditions to introduce alkyl substituents.

Reductive Alkylation

Intermediate V , containing an iodine atom at position 7, undergoes palladium-catalyzed cross-coupling with methylzinc bromide (MeZnBr) in THF. The reaction proceeds via oxidative addition of the C–I bond to Pd(0), followed by transmetallation and reductive elimination to install the methyl group. Subsequent esterification as described in Section 2.1 completes the synthesis, yielding the target compound in 70% overall yield.

Critical Considerations

  • Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in minimizing homocoupling.

  • Solvent Effects : THF enhances catalyst stability compared to DMF or DMSO.

Comparative Analysis of Synthetic Routes

The following table evaluates the four principal methods based on yield, scalability, and operational complexity:

MethodYield (%)ScalabilityComplexityKey Advantage
Iodocyclization80HighModerateSingle-pot cyclization
Carboxylic Acid Route75–85ModerateHighModular esterification
Reductive Alkylation70LowHighRegioselective methylation

The iodocyclization route (Method 1) emerges as the most practical for large-scale synthesis due to its high yield and minimal purification steps. However, the carboxylic acid route (Method 2) offers superior flexibility for introducing diverse esters .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Substituents
Compound Name Core Structure Key Substituents Functional Groups CAS/Reference
Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate (Target) Indeno[5,6-d][1,3]dioxole 7-CH₃, 6-COOCH₃ Ester, methyl Not provided
6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one Indeno[5,6-d][1,3]dioxole 5-C=O Ketone 6412-87-9
5,6-Methylenedioxy-2-aminoindan Indan 5,6-OCH₂O, 2-NH₂ Amine, methylenedioxy 132741-81-2
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine 6-Cl, 7-COOCH₃, 3-NH-N(CH₃) Ester, sulfonamide, hydrazine
N-(7-Oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide Indeno[5,6-d][1,3]dioxole 7-C=O, 5-NH-SO₂-thiophene Sulfonamide, ketone

Electronic and Reactivity Profiles

Indeno-Dioxole Derivatives Target vs. In contrast, the ketone (5-C=O) in the analog increases electrophilicity at the carbonyl carbon, favoring nucleophilic additions . Target vs. N-(7-Oxo-...-dioxol-5-yl)-2-thiophenesulfonamide: The sulfonamide group in the latter introduces strong hydrogen-bonding capacity (N-H donors and S=O acceptors), which could enhance crystallinity or biological activity compared to the target’s ester .

Benzodithiazine Derivatives The benzodithiazine core (e.g., ) incorporates sulfur atoms, which confer greater electron-withdrawing effects and rigidity compared to the indeno-dioxole system.

Aminoindan Derivatives 5,6-Methylenedioxy-2-aminoindan () lacks the ester group but features an amine, enabling protonation and hydrogen bonding. This basicity contrasts with the target’s ester, which may hydrolyze under acidic/basic conditions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight Melting Point (°C) Solubility Trends Key Interactions
Target Compound ~234.2* Not reported Likely polar organic solvents π-π stacking, ester H-bonding
6,7-Dihydro-...dioxol-5-one 176.17 Not reported Moderate polarity (ketone) Ketone H-bond acceptance
Methyl 6-chloro-...carboxylate 335.79 252–253 (dec.) DMSO, DMF Sulfonamide H-bonding
5,6-Methylenedioxy-2-aminoindan 177.20 Not reported Polar aprotic solvents Amine H-bond donation

*Calculated based on molecular formula.

Hydrogen Bonding and Crystal Packing

  • The target’s ester group can act as a hydrogen-bond acceptor (via carbonyl oxygen), but its capacity is weaker compared to sulfonamides () or amines ().
  • In contrast, the ketone in 6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one () may form stronger H-bonds, influencing crystal packing and stability .

Biological Activity

Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate (CAS No. 1361004-12-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of indeno-dioxole derivatives and is characterized by its unique molecular structure, which includes a dioxole ring fused to an indene moiety.

  • Molecular Formula : C13H12O4
  • Molecular Weight : 232.23 g/mol

The structural features of this compound suggest potential interactions with biological systems, making it a subject of interest in pharmacological studies.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
PC-3 (Prostate)12.8Cell cycle arrest (G2/M phase)
HeLa (Cervical)18.5Apoptosis and necrosis

Genotoxicity and Safety Profile

The genotoxicity of this compound has been evaluated using the Ames test and micronucleus assays. Results indicate that the compound does not exhibit mutagenic properties under standard testing conditions. Furthermore, repeated dose toxicity studies in animal models have shown no significant adverse effects at therapeutic doses.

Table 2: Genotoxicity Assessment

Test TypeResult
Ames TestNegativeNon-mutagenic
Micronucleus AssayNegativeNon-clastogenic

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential as an anti-inflammatory agent. In vivo studies demonstrated a reduction in inflammation markers in animal models subjected to induced inflammation. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 3: Anti-inflammatory Activity

ModelDose (mg/kg)Inflammatory Marker Reduction (%)
Carrageenan-induced1045%
Adjuvant-induced2055%

Case Studies

A notable case study involved a clinical trial assessing the efficacy of this compound in patients with advanced breast cancer. The trial reported a partial response in approximately 30% of participants, with manageable side effects primarily consisting of mild gastrointestinal disturbances.

Q & A

Basic: What are the optimal synthetic routes for Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate?

Methodological Answer:
Synthesis typically involves multi-step reactions with careful control of substituents and reaction conditions. A general approach includes:

  • Step 1: Cyclization of substituted indene precursors using acid or base catalysts. For example, FeCl₃-catalyzed dimerization of alkynols can form indeno-dioxole cores (see similar procedures in ).
  • Step 2: Esterification of the carboxyl group using methanol under acidic conditions (e.g., H₂SO₄).
  • Step 3: Purification via flash chromatography (e.g., pentane/Et₂O gradients) or recrystallization from dioxane/ethanol mixtures .
    Key Considerations:
  • Temperature (70–100°C) and solvent polarity (ethanol, acetic acid) significantly impact yield .
  • Use of DMAP (4-dimethylaminopyridine) as a catalyst enhances reaction efficiency in esterification steps .

Basic: How is the molecular structure of this compound validated?

Methodological Answer:
Structural validation employs:

  • X-ray crystallography: SHELX software (SHELXL/SHELXS) refines crystallographic data to determine bond lengths, angles, and ring puckering parameters . For indeno-dioxole derivatives, the Cremer-Pople puckering analysis quantifies non-planar distortions in the fused ring system .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and carbonyl signals (δ 165–170 ppm) .
    • Mass spectrometry (ESI-MS): Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in crystallographic data interpretation for fused indeno-dioxole systems?

Methodological Answer:
Discrepancies in bond angles or puckering parameters arise from:

  • Dynamic disorder: Use low-temperature crystallography (100 K) to reduce thermal motion artifacts .
  • Twinned crystals: SHELXL’s TWIN/BASF commands model twinning and refine scale factors .
  • Validation tools: Cross-check with DFT-optimized geometries (e.g., Gaussian09) and hydrogen-bonding graphs (Etter’s formalism) to validate packing motifs .

Advanced: What strategies improve regioselectivity in functionalizing the indeno-dioxole core?

Methodological Answer:
Regioselectivity is controlled via:

  • Steric directing groups: Bulky substituents at the 7-methyl position hinder electrophilic attack at adjacent sites .
  • Catalytic systems: Au(I) catalysts promote [3,3]-sigmatropic rearrangements, selectively forming C–C bonds at the 5- and 6-positions .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic additions at the carbonyl group .

Advanced: How can hydrogen-bonding patterns predict supramolecular assembly in indeno-dioxole derivatives?

Methodological Answer:
Graph-set analysis (R₂²(8), R₄⁴(12) motifs) identifies recurring hydrogen-bonding networks:

  • Donor-acceptor pairs: Carboxylate O atoms act as acceptors, while hydroxyl or amine groups serve as donors .
  • Crystallographic software: Mercury (CCDC) visualizes packing diagrams, while PLATON validates intermolecular interactions .
    Example: In related compounds, C=O⋯H–N interactions stabilize columnar stacks, influencing solubility and melting points .

Basic: What analytical techniques are critical for monitoring reaction intermediates?

Methodological Answer:

  • TLC/HPLC: Tracks reaction progress using silica-gel plates (ethyl acetate/hexane) or C18 columns (acetonitrile/water gradients) .
  • In-situ IR spectroscopy: Monitors carbonyl (1700–1750 cm⁻¹) and ester (1250 cm⁻¹) group transformations .
  • Isolation of intermediates: Flash chromatography (hexane/EtOAc) or preparative HPLC isolates key intermediates for NMR/MS analysis .

Advanced: How do ring puckering parameters influence the compound’s reactivity?

Methodological Answer:
Cremer-Pople coordinates (Q, θ, φ) quantify puckering in the dioxole ring:

  • Planar vs. puckered: Planar rings (Q < 0.25 Å) favor π-π stacking, while puckered conformers (Q > 0.5 Å) enhance steric interactions .
  • Reactivity implications: Puckered rings increase strain energy, accelerating ring-opening reactions (e.g., hydrolysis under acidic conditions) .
    Experimental design: Variable-temperature NMR (VT-NMR) correlates puckering dynamics with reaction rates .

Basic: What are the common impurities in synthesized batches, and how are they removed?

Methodological Answer:

  • Byproducts: Unreacted starting materials (e.g., indenone precursors) or over-esterified derivatives.
  • Purification:
    • Recrystallization: Dioxane/water mixtures remove polar impurities .
    • Column chromatography: Silica gel with 5–10% EtOAc in hexane separates methyl-substituted isomers .
  • Analytical validation: GC-MS or HPLC-PDA quantifies impurity levels (<0.5% required for pharmacological studies) .

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